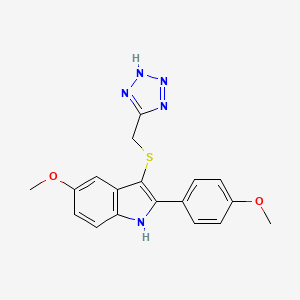
1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a tetrahydroisoquinoline core, and chloride as a counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Quaternization: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring using a suitable alkylating agent, followed by the addition of chloride to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1-(2-hydroxyphenyl)ethan-1-one: A simpler phenolic compound with similar hydroxyl and aromatic features.
2-(2-hydroxyphenyl)acetic acid: Another phenolic compound with a carboxylic acid group.
2-(2-hydroxyphenyl)-3-((1-(2-hydroxyphenyl)ethylidene)amino)-2,3-dihydroquinazolin-4(1H)-one: A more complex compound with a similar hydroxyphenyl group and additional heterocyclic structure.
Uniqueness
1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is unique due to its combination of a tetrahydroisoquinoline core with multiple hydroxyl groups and a chloride counterion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
93203-05-5 |
|---|---|
分子式 |
C16H18ClNO3 |
分子量 |
307.77 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17-9-15(20)13-8-10(18)6-7-11(13)16(17)12-4-2-3-5-14(12)19;/h2-8,15-16,18-20H,9H2,1H3;1H |
InChI 键 |
KZYLWGQAXWDCHT-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CC(C2=C(C1C3=CC=CC=C3O)C=CC(=C2)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
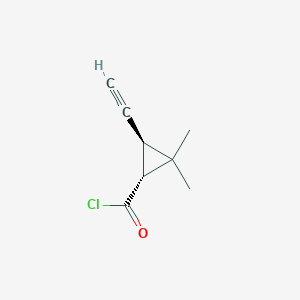
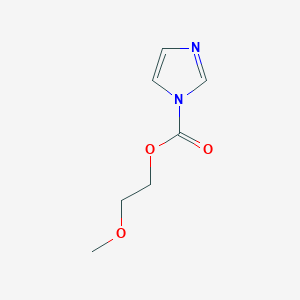
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
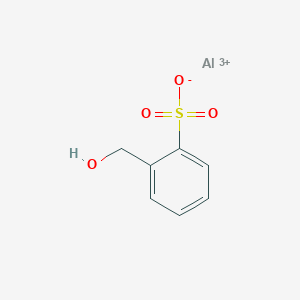
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
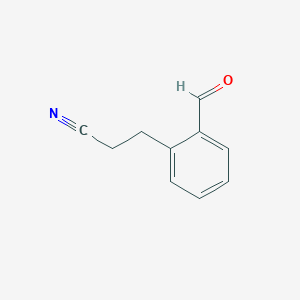



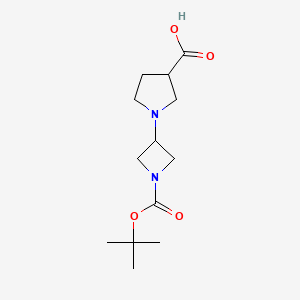
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

